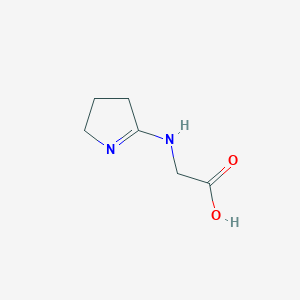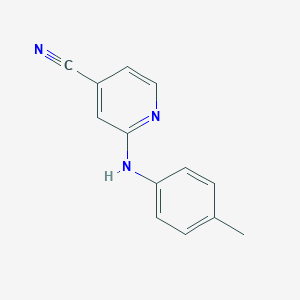![molecular formula C6H9N5 B173654 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine CAS No. 197355-77-4](/img/structure/B173654.png)
3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyrazole ring fused with a triazole ring. The compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. The compound is believed to bind to the active site of these enzymes, thereby preventing their function. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The inhibition of protein kinases and phosphodiesterases by 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine can lead to various biochemical and physiological effects. For example, inhibition of protein kinases can lead to the suppression of cell growth and division, which is important in the treatment of cancer. Inhibition of phosphodiesterases can lead to the increase in intracellular levels of cyclic nucleotides, which can affect various physiological processes, including smooth muscle relaxation, platelet aggregation, and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs. However, there are also limitations to its use. The compound has limited solubility in water, which can affect its bioavailability and potency. It also has potential toxicity, which needs to be carefully evaluated in lab experiments.
Orientations Futures
There are several future directions for the study of 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine. One direction is the further optimization of the synthesis methods to improve the yield and purity of the compound. Another direction is the evaluation of its potential as a drug candidate for the treatment of various diseases. This includes the optimization of its chemical structure to improve its potency and selectivity. Additionally, the compound can be further studied for its mechanism of action and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine has been achieved through several methods. One of the most common methods is the reaction between 3-aminopyrazole and ethyl azidoacetate, followed by reduction of the resulting azide with sodium borohydride. Another method involves the reaction of 3-aminopyrazole with ethyl isothiocyanate, followed by cyclization with sodium azide. These methods have been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against certain enzymes, including protein kinases and phosphodiesterases. This makes it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
Propriétés
Numéro CAS |
197355-77-4 |
|---|---|
Nom du produit |
3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine |
Formule moléculaire |
C6H9N5 |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
2-(3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanamine |
InChI |
InChI=1S/C6H9N5/c7-3-1-5-9-6-2-4-8-11(6)10-5/h2,4H,1,3,7H2,(H,9,10) |
Clé InChI |
DUSGGOWCKXASHO-UHFFFAOYSA-N |
SMILES |
C1=C2N=C(NN2N=C1)CCN |
SMILES canonique |
C1=C2N=C(NN2N=C1)CCN |
Synonymes |
3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)



![3-Methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B173614.png)


